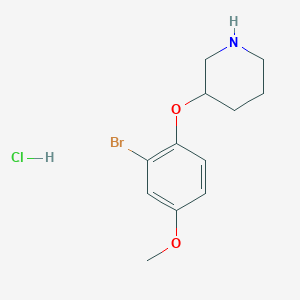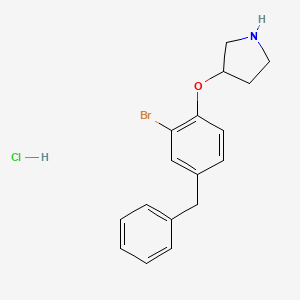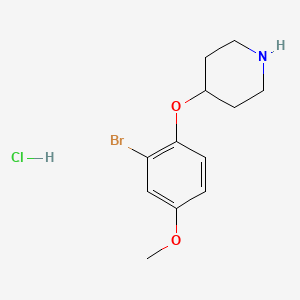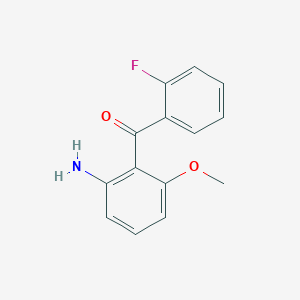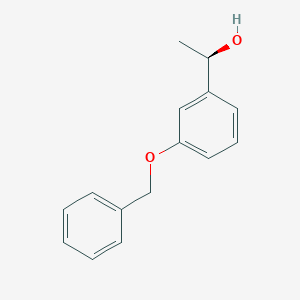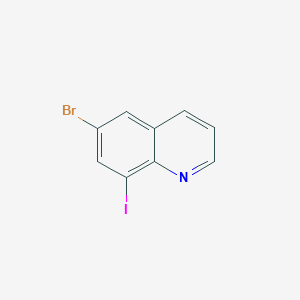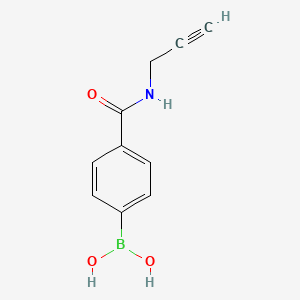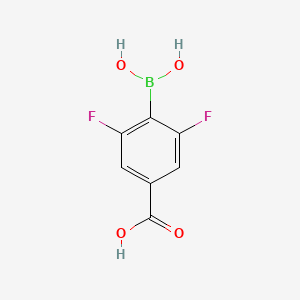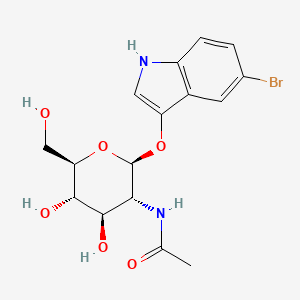
5-溴-3-吲哚基 N-乙酰-β-d-葡糖胺
货号 B1374652
CAS 编号:
58225-98-2
分子量: 415.24 g/mol
InChI 键: NOTYWCXJODLOKJ-OXGONZEZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-indolyl N-acetyl-beta-D-glucosaminide, also known as 5-bromo-3-indolyl 2-acetamido-2-deoxy-beta-D-glucopyranoside or N-acetyl-(5-bromo-3-indolyl)-beta-D-glucosaminide, is a chemical compound with the molecular formula C16H19BrN2O6 . It is a histochemical substrate for N-Acetylglucosaminidase, which releases an insoluble blue chromophore after enzymatic action .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide consists of 16 carbon atoms, 19 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 6 oxygen atoms . The molecular weight is 415.2 .Chemical Reactions Analysis
5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide is a substrate for N-Acetylglucosaminidase. When acted upon by the enzyme, it releases an insoluble blue chromophore .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide is 415.2 . The compound has a molecular formula of C16H19BrN2O6 .科学研究应用
-
Scientific Field: Biochemistry
- Application Summary : “5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide” is a substrate for beta-galactosidase . Beta-galactosidase is an enzyme that cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole .
- Methods of Application : The compound is used in biochemical assays where it is cleaved by the enzyme beta-galactosidase . The cleavage results in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .
- Results or Outcomes : The resulting blue product is used to detect the activity of the enzyme beta-galactosidase in histochemistry and bacteriology .
-
Scientific Field: Molecular Biology
- Application Summary : “5-Bromo-3-indolyl-β-D-galactopyranoside” is used in Lac gene detection systems in immunoblotting, immunocytochemical, and histological applications .
- Methods of Application : The compound is converted to an insoluble indigo-blue chromophore darker than that released by X-GAL .
- Results or Outcomes : The resulting indigo-blue chromophore is used to detect the presence of the Lac gene .
属性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-3-2-8(17)4-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14-,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTYWCXJODLOKJ-OXGONZEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=C(C=C3)Br)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C=C(C=C3)Br)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride
1219960-94-7
4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride
1219976-43-8

![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)
![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)
![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)
![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)
![Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374577.png)
